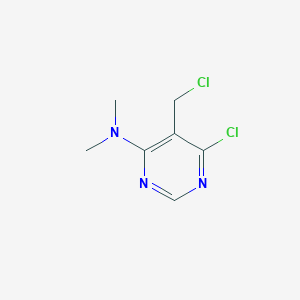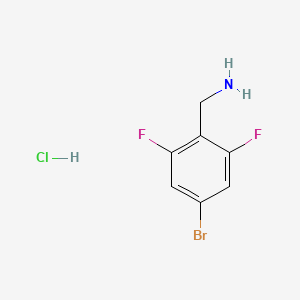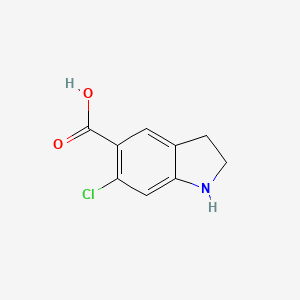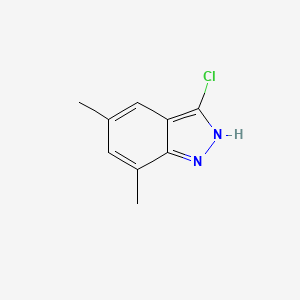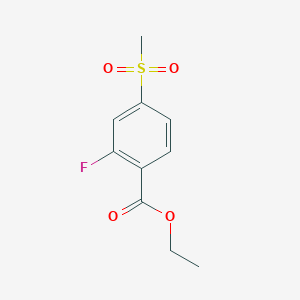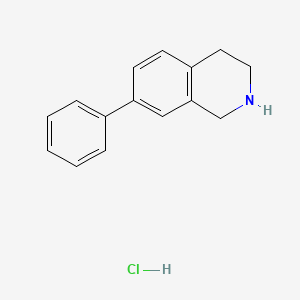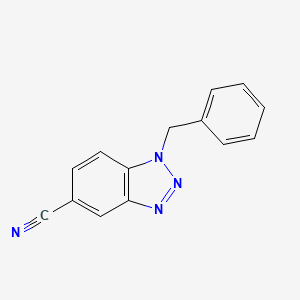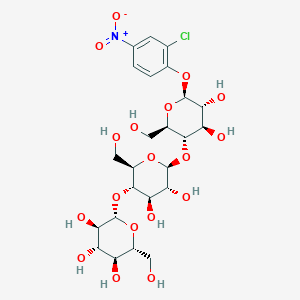
Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of boronic esters like MTCPBPE often involves the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of MTCPBPE is characterized by the presence of a boron atom, which is part of a boronic ester group. This group is known to be relatively small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions .Chemical Reactions Analysis
MTCPBPE, like other boronic esters, is often used in Suzuki–Miyaura coupling reactions . These reactions involve the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of MTCPBPE are largely determined by its boronic ester group. This group is known for its stability, readiness for preparation, and environmental benignity .Mecanismo De Acción
The mechanism of action of Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester is not yet fully understood. However, it is thought to act as a boronate ester, which is a type of boron-containing compound that can form covalent bonds with other molecules. This type of bond is known as a boron-carbon bond and is thought to be involved in the binding of this compound to proteins and other molecules. In addition, this compound is thought to be involved in the regulation of gene expression and the activation of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is thought to be involved in the regulation of gene expression and the activation of enzymes. In addition, this compound has been found to be a useful reagent for the synthesis of biologically active compounds, such as peptides, carbohydrates, and heterocyclic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester in laboratory experiments include its high efficiency and mild conditions for the synthesis of a variety of organic compounds. In addition, this compound can be used in a variety of solvents, such as water, ethanol, and dimethylformamide. The main limitation of using this compound in laboratory experiments is the lack of information regarding its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
For the research of Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester include further study of its mechanism of action and biochemical and physiological effects. In addition, further research into the synthesis of this compound and its potential applications in medicinal chemistry and biochemistry is needed. Finally, further research into the use of this compound in the synthesis of biologically active compounds is needed.
Aplicaciones Científicas De Investigación
Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester has been used in a variety of scientific research fields, such as organic chemistry, biochemistry, and medicinal chemistry. In organic chemistry, this compound has been used as a reagent in the synthesis of a variety of organic compounds. In particular, it has been used in the synthesis of a variety of biologically active compounds, such as peptides, carbohydrates, and heterocyclic compounds. In addition, this compound has been used in the synthesis of a variety of different drugs, such as anti-cancer drugs and antibiotics.
In biochemistry, this compound has been used as a reagent in the study of enzymatic reactions, such as the synthesis of peptides and proteins. In addition, this compound has been used in the study of metabolic pathways and the regulation of gene expression. In medicinal chemistry, this compound has been used as a reagent in the synthesis of a variety of different drugs, such as anti-cancer drugs and antibiotics.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Recemic, Trans 2-(2-(Methoxymethyl)cyclopropyl)boronic acid pinacol ester involves the reaction of 2-(2-(Methoxymethyl)cyclopropyl)boronic acid with pinacol ester in the presence of a palladium catalyst.", "Starting Materials": [ "2-(2-(Methoxymethyl)cyclopropyl)boronic acid", "Pinacol ester", "Palladium catalyst" ], "Reaction": [ "The 2-(2-(Methoxymethyl)cyclopropyl)boronic acid and pinacol ester are mixed together in a suitable solvent.", "The palladium catalyst is added to the mixture and the reaction is heated under reflux.", "The reaction mixture is then cooled and the product is isolated by filtration or chromatography." ] } | |
| 1093207-37-4 | |
Fórmula molecular |
C11H21BO3 |
Peso molecular |
212.10 g/mol |
Nombre IUPAC |
2-[(1R,2R)-2-(methoxymethyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-6-8(9)7-13-5/h8-9H,6-7H2,1-5H3/t8-,9+/m0/s1 |
Clave InChI |
NCMWGPGSAJAAJY-DTWKUNHWSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2COC |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2COC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CC2COC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)

![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)
